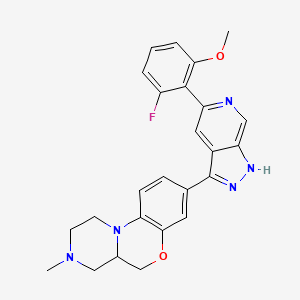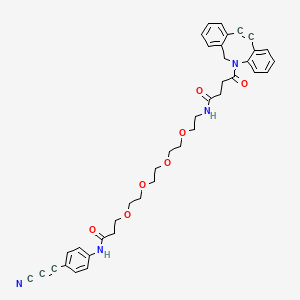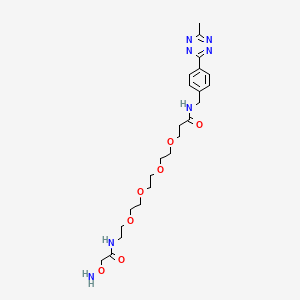
Methyltetrazine-PEG4-oxyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-PEG4-oxyamine is a compound widely used in the field of bioconjugation and click chemistry. It is a cleavable 4-unit polyethylene glycol (PEG) linker that contains a methyltetrazine group and an oxyamine group. This compound is particularly valuable in the synthesis of antibody-drug conjugates (ADCs) due to its ability to facilitate targeted drug delivery and controlled release at the target site .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-oxyamine can be synthesized through a series of chemical reactions. One common method involves the reaction of methyltetrazine with PEG4-oxyamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-PEG4-oxyamine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction involves the methyltetrazine group reacting with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)
Conditions: Anhydrous solvents (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from the iEDDA reaction of this compound with TCO are stable dihydropyridazine derivatives. These products are often used in the synthesis of bioconjugates and other functionalized molecules .
Applications De Recherche Scientifique
Methyltetrazine-PEG4-oxyamine has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of functionalized polymers and materials with specific properties.
Mécanisme D'action
Methyltetrazine-PEG4-oxyamine exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with strained alkenes such as trans-cyclooctene (TCO) to form stable dihydropyridazine products. This reaction is highly specific and efficient, making it ideal for bioconjugation and targeted drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-PEG4-NHS Ester: Contains a similar methyltetrazine group but with an NHS ester functional group for amine coupling.
Methyltetrazine-PEG5-NHS Ester: Similar to methyltetrazine-PEG4-oxyamine but with an additional PEG unit, providing increased solubility and flexibility.
Uniqueness
This compound is unique due to its combination of a methyltetrazine group and an oxyamine group linked through a PEG chain. This structure allows for efficient and specific bioconjugation reactions, making it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
Propriétés
Formule moléculaire |
C23H35N7O7 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31) |
Clé InChI |
LYZRMZWAUIHOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


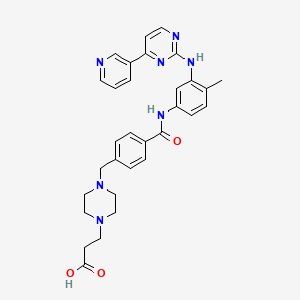

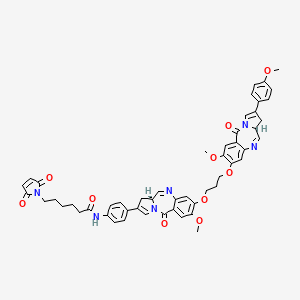
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)

![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
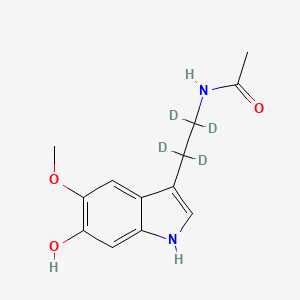
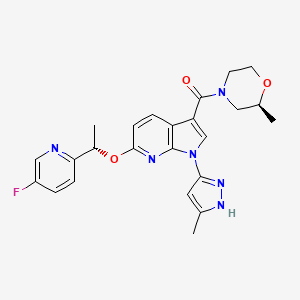

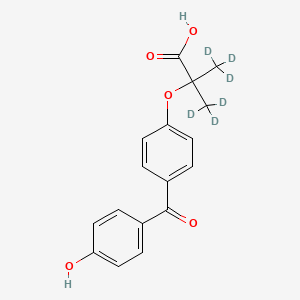
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
